molecular formula C7H14N2O2 B13404344 2-amino-N-[(oxolan-2-yl)methyl]acetamide

2-amino-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B13404344
M. Wt: 158.20 g/mol
InChI Key: XIEYNCQPAWERQI-UHFFFAOYSA-N
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Description

2-amino-N-[(oxolan-2-yl)methyl]acetamide is a chemical compound with the molecular formula C7H14N2O2 It is characterized by the presence of an amino group, an oxolane ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(oxolan-2-yl)methyl]acetamide typically involves the reaction of oxolane derivatives with aminoacetamide. One common method involves the reaction of oxolane-2-carboxylic acid with aminoacetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxolane-2-carboxamide derivatives.

    Reduction: Formation of 2-amino-N-[(oxolan-2-yl)methyl]ethanol.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-amino-N-[(oxolan-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxolane ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(oxolan-2-yl)acetamide
  • N-(2,3-dimethylphenyl)-2-{[(oxolan-2-yl)methyl]amino}acetamide hydrochloride
  • methyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride

Uniqueness

2-amino-N-[(oxolan-2-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2-amino-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C7H14N2O2/c8-4-7(10)9-5-6-2-1-3-11-6/h6H,1-5,8H2,(H,9,10)

InChI Key

XIEYNCQPAWERQI-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CN

Origin of Product

United States

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